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Introduction
3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3), also known as 4-hydroxy-3,5-

dimethylbenzaldehyde, is an aromatic aldehyde with applications in the fragrance, cosmetic,

and pharmaceutical industries.[1][2] As a fragrance ingredient, it is noted for its pleasant

aroma.[2] Beyond its olfactory properties, this compound is recognized for its antioxidant

potential, making it a valuable ingredient in cosmetic formulations aimed at protecting the skin

from oxidative stress.[3] In the pharmaceutical sector, it serves as a key intermediate in the

synthesis of more complex molecules, including the non-nucleoside reverse transcriptase

inhibitor, Etravirine.[1]

This document provides detailed application notes and experimental protocols for the use and

evaluation of 3,5-dimethyl-4-hydroxybenzaldehyde, with a focus on its role as a fragrance

ingredient and its associated biological activities.

Physicochemical and Olfactory Properties
While a detailed public description of the olfactory profile of 3,5-dimethyl-4-
hydroxybenzaldehyde is not readily available, its structural analog, syringaldehyde (4-

hydroxy-3,5-dimethoxybenzaldehyde), is described as having a "sweet, balsamic-floral odor"
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with notes in common with vanillin, but more floral and slightly greener.[4] This suggests that

3,5-dimethyl-4-hydroxybenzaldehyde may possess a similarly complex and pleasant aroma.

Table 1: Physicochemical Properties of 3,5-Dimethyl-4-hydroxybenzaldehyde

Property Value Reference(s)

Molecular Formula C₉H₁₀O₂ [5]

Molecular Weight 150.17 g/mol [5]

CAS Number 2233-18-3 [5]

Appearance
Tan to light brown crystalline

powder
[2]

Melting Point 112-114 °C [5]

Boiling Point 263.9 ± 35.0 °C at 760 mmHg [1]

Density 1.1 ± 0.1 g/cm³ [1]

Synthesis Protocol
A common method for the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde is through the

oxidation of 2,4,6-trimethylphenol.
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Caption: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde.
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Reaction Setup: In a 300-mL stainless steel Parr bomb, combine 25 g of 2,4,6-

trimethylphenol, 2.0 g of 5% platinum on carbon, and 75 mL of acetic acid.

Reaction Conditions: Seal the Parr bomb and pressurize it to 250 psig with oxygen. Heat the

mixture to 75°C and maintain this temperature for 4.5 hours with stirring.

Work-up: After the reaction is complete, cool the bomb to room temperature and carefully

vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the

catalyst.

Isolation: Remove the acetic acid from the filtrate by rotary evaporation.

Purification: The resulting crude product can be further purified by washing with a toluene

slurry to yield 3,5-dimethyl-4-hydroxybenzaldehyde.

Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for
Purity and Identification
GC-MS is a standard method for determining the purity of 3,5-dimethyl-4-
hydroxybenzaldehyde and for identifying it within a fragrance mixture.
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Caption: GC-MS Analysis Workflow.
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Sample Preparation: Prepare a 1 mg/mL stock solution of 3,5-dimethyl-4-
hydroxybenzaldehyde in a suitable solvent such as methanol or ethyl acetate. For

fragrance oil analysis, dilute the oil in the same solvent.

GC Conditions (Example):

Injector: Split/splitless, 250°C.

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min,

and hold for 5 minutes.

MS Conditions (Example):

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230°C.

Data Analysis: Identify the 3,5-dimethyl-4-hydroxybenzaldehyde peak by its retention time

and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for

confirmation. Purity can be estimated by the relative peak area.

Biological Activity and Associated Protocols
Antioxidant Activity
Phenolic compounds like 3,5-dimethyl-4-hydroxybenzaldehyde are known for their

antioxidant properties. The proposed mechanism involves the donation of a hydrogen atom

from the phenolic hydroxyl group to neutralize free radicals. This activity can be a result of the

activation of the Keap1-Nrf2 signaling pathway.

Proposed Keap1-Nrf2 Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b108906?utm_src=pdf-body
https://www.benchchem.com/product/b108906?utm_src=pdf-body
https://www.benchchem.com/product/b108906?utm_src=pdf-body
https://www.benchchem.com/product/b108906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidative Stress (ROS)

Keap1-Nrf2 Complex

induces

Neutralization of ROS

3,5-Dimethyl-4-
hydroxybenzaldehyde

may induce

Nrf2 Release

Nrf2 Translocation to Nucleus

Antioxidant Response Element (ARE)

binds to

Gene Transcription

activates

Antioxidant Enzymes (e.g., HO-1, NQO1)

Click to download full resolution via product page

Caption: Proposed Keap1-Nrf2 Signaling Pathway Activation.
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This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical.

Protocol:

Reagent Preparation:

Prepare a 0.1 mM solution of DPPH in methanol.

Prepare a series of concentrations of 3,5-dimethyl-4-hydroxybenzaldehyde in methanol.

Use ascorbic acid or Trolox as a positive control.

Assay Procedure:

In a 96-well plate, add 50 µL of the test compound or control solution to 150 µL of the

DPPH solution.

For the blank, use 50 µL of methanol.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity using the following

formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of

Blank ] x 100

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that scavenges

50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration

of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺).

Protocol:
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Reagent Preparation:

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ

(2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm

the reagent to 37°C before use.

Prepare a series of concentrations of 3,5-dimethyl-4-hydroxybenzaldehyde in methanol.

Use a known concentration of FeSO₄·7H₂O to create a standard curve.

Assay Procedure:

In a 96-well plate, add 20 µL of the test compound, standard, or blank (methanol) to 180

µL of the FRAP reagent.

Incubate the plate at 37°C for 30 minutes.

Measurement: Measure the absorbance at 593 nm using a microplate reader.

Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance to the

standard curve of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe²⁺

equivalents per gram of the compound.

Table 2: Antioxidant Activity of Related Hydroxybenzaldehydes (for reference)

Compound Assay IC₅₀ / Activity Reference(s)

3,5-Di-tert-butyl-4-

hydroxybenzaldehyde

derivative (Arylidene

flavanone)

DPPH
70.8% inhibition at

100 µM

p-

Hydroxybenzaldehyde

Nrf2/HO-1/NQO-1/NF-

κB/AP-1 pathway

Protective against

oxidative stress

Note: Specific quantitative antioxidant data for 3,5-dimethyl-4-hydroxybenzaldehyde is not

readily available in the reviewed literature. The data for related compounds are provided for

context.
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Safety Evaluation
Skin Sensitization
The potential for a fragrance ingredient to cause skin sensitization is a critical safety endpoint.

The Human Repeat Insult Patch Test (HRIPT) is a clinical study used to assess this potential.

Logical Relationship for Skin Sensitization Assessment
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Caption: Skin Sensitization Assessment Workflow.

HRIPT Protocol Overview:
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Induction Phase: A patch containing the test material at a specific concentration in a suitable

vehicle is applied to the skin of human volunteers for 24-48 hours. This is repeated 9 times

over a 3-week period.

Rest Phase: A 2-week rest period follows the induction phase, during which no patches are

applied.

Challenge Phase: A challenge patch with the test material is applied to a new site on the skin

to determine if sensitization has occurred.

Evaluation: The site is scored for any signs of an allergic reaction (e.g., erythema, edema).

Potential for Endocrine Disruption
3,5-Dimethyl-4-hydroxybenzaldehyde has been identified as a potential endocrine-disrupting

compound.[6] Further investigation using validated assays is required to confirm this activity.

Experimental Assays for Endocrine Disruption:

Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays: These in vitro assays

measure the ability of a compound to bind to the ER and AR, which is a primary mechanism

of endocrine disruption.

ER and AR Transcriptional Activation Assays: These cell-based assays determine whether

the binding of a compound to the ER or AR leads to the activation or inhibition of gene

transcription.

Conclusion
3,5-Dimethyl-4-hydroxybenzaldehyde is a versatile compound with established applications

in the fragrance industry and potential uses in cosmetics and pharmaceuticals due to its

antioxidant properties. The protocols provided herein offer a framework for the synthesis,

analysis, and biological evaluation of this ingredient. Further research is warranted to fully

characterize its olfactory profile, quantify its antioxidant efficacy, and definitively assess its

potential for endocrine disruption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3 | Chemsrc [chemsrc.com]

2. chemimpex.com [chemimpex.com]

3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster
analyses applied for selection of the natural extracts with higher antioxidant capacity to
replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

4. syringaldehyde, 134-96-3 [thegoodscentscompany.com]

5. 4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3 [sigmaaldrich.com]

6. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera
LEV are dependent on the collecting season and extraction conditions - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: 3,5-Dimethyl-4-
hydroxybenzaldehyde as a Fragrance Ingredient]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b108906#3-5-dimethyl-4-
hydroxybenzaldehyde-as-a-fragrance-ingredient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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